Vasoconstrictor Potency: Attenuated Activity vs. 8-iso-PGE2 and 8-iso-PGF2α in Human Bronchial Arteries
In human bronchial arteries, 8-iso-PGF2β is largely ineffective as a vasoconstrictor, contrasting sharply with the powerful spasmogenic effects of 8-iso-PGE2 and 8-iso-PGF2α. This differential activity is a critical consideration for experimental design in pulmonary vascular research [1].
| Evidence Dimension | Vasoconstrictor activity (negative log EC50) |
|---|---|
| Target Compound Data | Largely ineffective; EC50 not calculable |
| Comparator Or Baseline | 8-iso-PGE2 (EC50: 6.8); 8-iso-PGF2α (EC50: 6.5) |
| Quantified Difference | Quantifiable potency difference: 8-iso-PGF2β lacks the powerful vasoconstriction observed with 8-iso-PGE2 and 8-iso-PGF2α. |
| Conditions | Human bronchial arterial tissue, organ bath studies. |
Why This Matters
For researchers investigating isoprostane-mediated vasoconstriction, 8-iso-PGF2β serves as a critical negative control or as a tool to isolate effects from non-TP receptor pathways, preventing confounding by potent vasoactivity.
- [1] Tazzeo T, Miller J, Janssen LJ. Vasoconstrictor responses, and underlying mechanisms, to isoprostanes in human and porcine bronchial arterial smooth muscle. Br J Pharmacol. 2003; 140(4):759-763. View Source
